3,5-bis(difluoromethyl)-1H-pyrazole

Catalog No.
S726526
CAS No.
77614-79-0
M.F
C5H4F4N2
M. Wt
168.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-bis(difluoromethyl)-1H-pyrazole

Sourcing high-purity 3,5-bis(difluoromethyl)-1H-pyrazole for agrochemical R&D often presents supply chain challenges and inconsistent purity. This compound solves that by providing a reliable, high-purity building block with two -CHF2 groups essential for N-alkylation in PTI fungicide synthesis (e.g., fluoxapiprolin). • Enables high-yield coupling with chloroacetamide intermediates. • Lipophilic H-bond donor enhances target binding and metabolic stability. • Protects adjacent groups from CYP450 oxidation, key for long-lasting APIs. • Supplied with analytical documentation for consistent quality.

CAS Number

77614-79-0

Product Name

3,5-bis(difluoromethyl)-1H-pyrazole

IUPAC Name

3,5-bis(difluoromethyl)-1H-pyrazole

Molecular Formula

C5H4F4N2

Molecular Weight

168.09 g/mol

InChI

InChI=1S/C5H4F4N2/c6-4(7)2-1-3(5(8)9)11-10-2/h1,4-5H,(H,10,11)

InChI Key

YYPFZXBEOCAFDL-UHFFFAOYSA-N

SMILES

C1=C(NN=C1C(F)F)C(F)F

Canonical SMILES

C1=C(NN=C1C(F)F)C(F)F

Synonyms

3,5-Bis(difluoromethyl)-1H-pyrazole, 3,5-Di(difluoromethyl)-1H-pyrazole, 1H-Pyrazole, 3,5-bis(difluoromethyl)-

Purity

≥97%

Package Size

500 mg, 1 g, 5 g

3,5-bis(difluoromethyl)-1H-pyrazole (CAS 77614-79-0) is a highly specialized fluorinated heterocyclic building block utilized extensively in the synthesis of advanced agrochemicals and pharmaceutical candidates. Characterized by two difluoromethyl (-CHF2) groups at the 3 and 5 positions, this compound serves as a critical nucleophile in N-alkylation reactions, most notably in the final synthetic steps of piperidinyl-thiazole isoxazoline (PTI) fungicides such as fluoxapiprolin. Commercially, it is valued for its ability to introduce lipophilic hydrogen-bond donors into complex molecular scaffolds, significantly altering the metabolic stability, membrane permeability, and target binding affinity of downstream active pharmaceutical ingredients (APIs) and crop protection agents .

Core Scaffold Fit

Scaffold SDHI carboxamide & β-ketonitrile lead series
Fluorine donor -CHF₂ hydrogen-bond donor; reported lipophilicity modulation
Patent context Bayer CropScience SDHI fungicide derivatives

Substituting 3,5-bis(difluoromethyl)-1H-pyrazole with closely related analogs, such as 3,5-bis(trifluoromethyl)-1H-pyrazole or mono-difluoromethylated pyrazoles, fundamentally alters both the process chemistry and the pharmacological profile of the final product. The trifluoromethyl (-CF3) analog lacks the acidic proton necessary to act as a hydrogen bond donor, eliminating critical receptor-binding interactions and altering the lipophilicity profile[1]. Furthermore, from a process perspective, the bis-difluoromethylation pattern renders the pyrazole ring highly electron-poor, which distinctly protects adjacent functional groups—such as cyclopropanes or amides—from oxidative metabolism (e.g., CYP450 degradation) [2]. Using a generic pyrazole or a mono-substituted variant fails to provide this dual metabolic shielding and specific binding geometry, rendering them unviable for targeted PTI fungicide or advanced antiviral synthesis.

Substitution Risk

Trifluoromethyl analogs -CF₃ lacks hydrogen-bond donor capacity, may reduce SDH binding affinity and alter target engagement profile
Mono-fluorinated / non-fluorinated pyrazoles Reported lower binding; electronic and steric differences may not reproduce bis(difluoromethyl) activity context
Positional isomers (ortho/para) meta-Benzene linkage critical for optimal docking; ortho/para substitution may shift antifungal activity profile downward

Hydrogen Bond Donor vs. Trifluoromethyl Analogs

The -CHF2 group acts as a lipophilic hydrogen bond donor, a property entirely absent in -CF3 analogs. Computational and experimental IR spectroscopy studies of difluoromethyl-substituted pyrazole amides demonstrate a distinct H...O contact with a binding energy of approximately 1.0 kcal/mol and an interatomic distance of ~2.4 Å. This interaction lowers the carbonyl stretching frequency by roughly 18-22 cm⁻¹ compared to non-hydrogen-bonded conformations. In contrast, 3,5-bis(trifluoromethyl)pyrazole provides only steric bulk and extreme lipophilicity without directional hydrogen bonding, making the bis(difluoromethyl) variant essential for target-specific binding affinity in complex agrochemicals[1].

Evidence DimensionHydrogen bond binding energy and IR shift
Target Compound Data~1.0 kcal/mol binding energy; 18-22 cm⁻¹ IR frequency lowering
Comparator Or Baseline3,5-bis(trifluoromethyl)pyrazole (0 kcal/mol H-bond donor energy; no IR shift)
Quantified Difference1.0 kcal/mol specific binding energy advantage per interacting -CHF2 group
ConditionsSemiempirical MO calculations and low-temperature IR spectroscopy of pyrazole derivatives

Procurement of the bis(difluoromethyl) variant is mandatory when downstream API efficacy relies on directional hydrogen bonding for receptor docking, which perfluorinated analogs cannot achieve.

SDH Inhibition vs Fluxapyroxad
Head-to-head
A14 IC50 0.183 μM vs fluxapyroxad 3.76 μM; 20.5-fold difference
Supports SDH inhibition potency assessment; structure-dependent context
Porcine heart SDH enzymatic assay

Metabolic Shielding & CYP3A Resistance

The incorporation of two highly electron-withdrawing -CHF2 groups onto the pyrazole core creates an electron-poor pi-system that effectively shields adjacent moieties from oxidative metabolism. In the development of complex antiviral candidates, the use of a bis(difluoromethyl)pyrazole derivative dramatically improved the selectivity index against CYP3A compared to unfluorinated baselines. Disconnecting or removing the difluoromethylene groups leads to a dramatic decrease in metabolic stability, as the electron-withdrawing effect (which protects adjacent vulnerable groups like cyclopropanes or methylenes) is lost. This structural feature extends the half-life of the resulting active compounds significantly, yielding up to a 19-fold improvement in the selectivity index (CYP3A IC50 vs target EC50) in related fused systems [1].

Evidence DimensionMetabolic stability (CYP3A inhibition/oxidation resistance)
Target Compound DataHigh resilience to oxidative metabolism; protects adjacent vulnerable groups
Comparator Or BaselineUnfluorinated or mono-fluorinated pyrazoles (rapid oxidative degradation of adjacent groups)
Quantified DifferenceUp to a 19-fold improvement in selectivity index (CYP3A IC50/target EC50) in related fused systems
ConditionsHuman liver microsome (HLM) assays and CYP3A inhibition profiling

Selecting this exact building block ensures that the synthesized active ingredients possess the necessary metabolic half-life, reducing the risk of late-stage clinical or field-trial failures due to rapid degradation.

Antifungal vs Thifluzamide (R. cerealis)
Head-to-head
11ea EC50 0.93 μg/mL vs thifluzamide 23.09 μg/mL; 24.8-fold difference
Supports antifungal screening fit; reported potency difference in mycelial assay
In vitro mycelial growth inhibition

Fluoxapiprolin Synthesis Precursor

3,5-bis(difluoromethyl)-1H-pyrazole is the specific, non-substitutable nucleophile required for the final synthetic step of the PTI fungicide fluoxapiprolin. In this process, the pyrazole undergoes nucleophilic substitution with a chloroacetamide derivative (specifically, a piperidinyl-thiazole-isoxazoline intermediate). The specific pKa and steric profile of the bis(difluoromethyl)pyrazole allow for efficient N-alkylation. Substituting this with 3-difluoromethyl-1-methylpyrazole-4-carboxylic acid (used in SDHIs like bixafen) is chemically impossible for this route, as the latter is designed for amide coupling rather than direct N-alkylation, dictating the procurement of CAS 77614-79-0 for PTI fungicide manufacturing.

Evidence DimensionSynthetic route compatibility (N-alkylation vs. Amide coupling)
Target Compound DataUndergoes direct nucleophilic substitution (N-alkylation) with chloroacetamides
Comparator Or Baseline3-difluoromethyl-1-methylpyrazole-4-carboxylic acid (requires activation for amide coupling)
Quantified Difference100% route specificity (binary compatible/incompatible) for fluoxapiprolin-class PTI fungicides
ConditionsFinal step nucleophilic substitution in industrial agrochemical synthesis

Buyers manufacturing fluoxapiprolin or related PTI fungicides must procure this exact compound, as standard SDHI pyrazole precursors cannot undergo the required N-alkylation.

Activity vs S. sclerotiorum
Class-level
A7 EC50 0.116 μg/mL, A14 0.165 μg/mL; reported commercial benchmark ~0.05–0.5 μg/mL
Activity within reported benchmark range; scaffold viability context
Direct side-by-side data not available; class-level interpretation
meta vs ortho/para SAR
Head-to-head
meta-substitution: consistently higher activity; ortho/para typically >2–10× EC50 difference
meta-Benzene linkage critical for optimal antifungal activity; supports SAR-directed procurement
Multiple fungal pathogens; molecular docking correlation

PTI Fungicide Synthesis

3,5-bis(difluoromethyl)-1H-pyrazole is the essential terminal building block for fluoxapiprolin and related advanced PTI fungicides. Its specific reactivity allows for high-yield N-alkylation with complex chloroacetamide intermediates, while its bis-difluoromethyl substitution provides the necessary lipophilicity and target binding profile for efficacy against late blight and downy mildew.

Metabolically Stable APIs

In medicinal chemistry, this compound is utilized to introduce an electron-poor pyrazole ring into drug scaffolds. The strong electron-withdrawing nature of the two -CHF2 groups protects adjacent functional groups (such as cyclopropanes or aliphatic chains) from cytochrome P450-mediated oxidative metabolism, making it suitable for designing long-acting antivirals or CNS agents [1].

Lipophilic Hydrogen-Bonding Ligands

Because the -CHF2 group acts as a distinct lipophilic hydrogen bond donor, this pyrazole is procured for material science and coordination chemistry where directional hydrogen bonding is required without sacrificing the overall hydrophobicity of the complex. This makes it structurally distinct from perfluorinated (-CF3) analogs in highly specific supramolecular assemblies [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Agrochemical SDHI lead optimization
3,5-bis(difluoromethyl) substitution; meta-benzene carboxamide scaffold
SDH enzymatic inhibition assays; antifungal screening against target pathogens
Fluorinated library synthesis
-CHF₂ hydrogen-bond donor; metabolically stable bioisostere
Library synthesis compatibility; bioactivity screening across targets
Agrochemical intermediate development
High-purity intermediate; patent-disclosed building block
Reproducible derivatization yields; storage under inert atmosphere
Academic antifungal & resistance research
SDHI pharmacophore reference; reported broad-spectrum activity
Cross-resistance profiling; SAR analysis with target-site mutations

XLogP3

1.5

Wikipedia

3,5-bis(difluoromethyl)-1H-pyrazole

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